3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide
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Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Chemical Reactions Analysis
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, furan derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, in the industry, such compounds are explored for their potential use in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide can be compared with other similar furan derivatives. Some similar compounds include 2-furoic acid, 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one, and (3,5-dimethylphenyl)-(furan-2-yl)methanol . These compounds share the furan ring structure but differ in their substituents and functional groups, which can lead to variations in their biological and chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct pharmacological activities and applications.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H25NO3/c1-4-26-22-8-6-5-7-20(22)24-23(25)14-12-19-11-13-21(27-19)18-10-9-16(2)17(3)15-18/h5-11,13,15H,4,12,14H2,1-3H3,(H,24,25) |
InChI Key |
SBTUSEOEVUBLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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